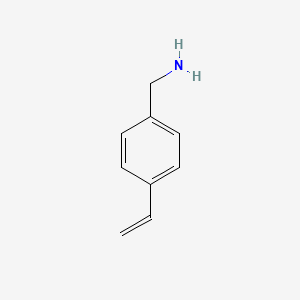

4-Vinylbenzylamine

Description

4-Vinylbenzylamine (C₉H₁₁N, molecular weight: 133.19 g/mol) is a primary amine characterized by a vinyl group attached to the benzyl moiety. It is synthesized via the Gabriel reaction, where 4-vinylbenzyl chloride reacts with phthalimide potassium salt, followed by hydrazinolysis to yield the free amine . This compound is commercially available as a colorless to light yellow liquid stabilized with 4-methoxyphenol (MEHQ) to prevent polymerization during storage . Key physical properties include a boiling point of 60°C at 1 mmHg, a density of 0.98 g/cm³, and a refractive index of 1.58 .

This compound is widely utilized in polymer chemistry due to its dual functional groups: the amine enables nucleophilic reactions (e.g., acylation, amidine formation), while the vinyl group facilitates radical polymerization. Applications include:

- CO₂-responsive materials: Reacts with N,N-dimethylacetamide dimethyl acetal to form amidine monomers, which exhibit reversible hydrophilicity under CO₂ stimulation .

- Functionalized polymers: Serves as a monomer or initiator in polystyrene-based copolymers for biomedical coatings and self-assembling nanoparticles .

- Perovskite precursors: Converts to 4-vinylbenzylammonium bromide for use in 2D/3D perovskite interfaces .

Safety protocols highlight its irritant properties (H315: skin irritation; H319: eye damage), necessitating gloves and eye protection during handling .

Properties

IUPAC Name |

(4-ethenylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-2-8-3-5-9(7-10)6-4-8/h2-6H,1,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAVDSLLYAQBITE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52831-01-3 | |

| Record name | Poly(p-aminomethylstyrene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52831-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70454137 | |

| Record name | 4-Vinylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50325-49-0 | |

| Record name | 4-Vinylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Vinylbenzylamine (stabilized with MEHQ) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Vinylbenzylamine can be synthesized through various methods. One common method involves the reaction of 4-vinylbenzyl chloride with ammonia or an amine under basic conditions. Another method involves the reduction of 4-vinylbenzylideneamine using hydrogen in the presence of a catalyst .

Industrial Production Methods

In industrial settings, this compound is often produced by the reaction of 4-vinylbenzyl chloride with ammonia in the presence of a solvent such as ethanol. The reaction is typically carried out at elevated temperatures and pressures to increase the yield .

Chemical Reactions Analysis

Types of Reactions

4-Vinylbenzylamine undergoes various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds.

Reduction: The vinyl group can be hydrogenated to form 4-ethylbenzylamine.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides and imines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.

Substitution: Reagents such as acyl chlorides and aldehydes are used for forming amides and imines, respectively.

Major Products Formed

Oxidation: Nitroso and nitro derivatives.

Reduction: 4-Ethylbenzylamine.

Substitution: Amides and imines.

Scientific Research Applications

Polymer Chemistry

Monomer for Polymer Synthesis

4-VBA is primarily used as a monomer in the synthesis of functionalized polymers. Its ability to undergo radical polymerization makes it valuable for creating polymers with specific properties tailored for various applications, including coatings, adhesives, and biomedical materials.

Copolymers

Research has shown that 4-VBA can be copolymerized with other monomers such as styrene to create latex particles that bear amino groups, enhancing their functionality for applications in drug delivery systems and antifouling coatings .

| Property | This compound | Styrene |

|---|---|---|

| Functional Group | Amine | None |

| Reactivity | High | Moderate |

| Application | Functional polymers | General use |

Medicinal Chemistry

Anticancer Activity

Studies have demonstrated that derivatives of 4-VBA exhibit significant antiproliferative effects against various cancer cell lines. For instance, a comprehensive screening indicated that compounds derived from 4-VBA showed inhibition rates exceeding 80% against prostate and lung cancers .

| Cell Line | Inhibition (%) | Compound |

|---|---|---|

| PC-3 (Prostate) | 60.22 | Compound 6 |

| NCI-H226 (Lung) | >80 | Compound 7 |

| T-47D (Breast) | >80 | Compound 7 |

Material Science

Biocompatible Materials

4-VBA is utilized in developing biocompatible materials due to its low cytotoxicity and ability to form hydrophilic segments in polymers. This property is crucial for medical devices where antifouling surfaces are required to resist protein adsorption and biofilm formation .

CO2-Responsive Materials

Research has explored the conversion of 4-VBA into CO2-responsive monomers, such as 4-vinylbenzyl amidine. These materials can undergo hydrophilicity changes upon exposure to CO2, paving the way for smart materials that respond to environmental stimuli .

Anticancer Drug Development

A notable case study involved synthesizing piperidinedione derivatives from 4-VBA, which showed enhanced antiproliferative activity compared to traditional compounds like cyclosporine A (CsA). These derivatives were designed to improve pharmacokinetic properties while maintaining or enhancing anticancer efficacy.

Biocompatible Polymers

Another study focused on using 4-VBA to create hydrophilic segments for polymer coatings on medical devices. The resulting materials demonstrated excellent antifouling properties, indicating their suitability for long-term biomedical applications.

Mechanism of Action

The mechanism of action of 4-vinylbenzylamine depends on its specific application. In polymer chemistry, the vinyl group undergoes polymerization reactions, forming long polymer chains. In biological systems, the amine group can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Physical and Chemical Properties

(1) 4-N-Hexylbenzylamine

- Structure : Features a hexyl chain instead of a vinyl group.

- Reactivity : The long alkyl chain enhances hydrophobicity, limiting its utility in aqueous-phase reactions. Unlike this compound, it lacks polymerization capability.

- Safety: Classified as non-hazardous under current regulations, but toxicological data remain incomplete .

(2) N-(1-Adamantyl)-4-vinylbenzylamine

- Structure : Adamantyl substituent introduces steric bulk and rigidity.

- Reactivity : The adamantyl group elevates glass transition temperatures (Tg) in polymers by 30–50°C compared to unmodified this compound-based polymers. Radical copolymerization with styrene yields thermally stable materials .

(3) 4-Vinylbenzylammonium bromide

- Structure : Ionic form of this compound.

- Reactivity: Enhanced solubility in polar solvents (e.g., isopropanol) due to ionic character. Critical for templating 2D/3D perovskite interfaces in optoelectronic devices .

(4) 1-Aminoindan

Key Research Findings

CO₂-Responsive Behavior : this compound-derived amidines show a 200% increase in conductivity under CO₂ exposure, enabling smart materials for gas sensing .

Thermal Stability : Adamantyl-modified polymers exhibit decomposition temperatures >300°C, surpassing unmodified analogs by ~100°C .

Biomedical Utility: Polystyrene-4-vinylbenzylamine copolymers form uniform nanoparticles (50–100 nm diameter) for targeted drug delivery .

Biological Activity

4-Vinylbenzylamine (4-VBA) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and polymer science. This article delves into its various biological activities, synthesis methods, and potential applications based on diverse research findings.

This compound has the molecular formula and is characterized by a vinyl group attached to a benzylamine structure. This unique configuration allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis and polymer chemistry .

Biological Activity Overview

The biological activity of 4-VBA can be categorized into several key areas:

- Anticancer Potential : Studies have demonstrated that 4-VBA exhibits antiproliferative effects against various cancer cell lines. In a comprehensive screening conducted by the National Cancer Institute (NCI), compounds related to 4-VBA showed inhibition rates exceeding 80% against multiple cancer types, including prostate and lung cancers .

- Polymerization Initiator : 4-VBA serves as an effective initiator in the synthesis of functional macromolecules. Its role in initiating polymerization processes enables the creation of biocompatible materials that can be used for drug delivery systems and coatings .

- Antifouling Properties : Research indicates that polymers derived from 4-VBA can provide antifouling surfaces, which are crucial for biomedical applications. These surfaces resist protein adsorption, thereby reducing biofilm formation .

Anticancer Activity

A study evaluating the antiproliferative effects of various compounds, including those derived from 4-VBA, revealed significant activity against a panel of 60 cancer cell lines. The results indicated that certain derivatives exhibited over 80% inhibition in specific cell lines, suggesting their potential as therapeutic agents .

| Cell Line | Inhibition (%) | Compound |

|---|---|---|

| PC-3 (Prostate) | 60.22 | Compound 6 |

| NCI-H226 (Lung) | >80 | Compound 7 |

| T-47D (Breast) | >80 | Compound 7 |

Polymerization Applications

In polymer chemistry, 4-VBA is utilized as a functional initiator for the synthesis of polypeptide-containing macromonomers. These polymers have applications in creating antifouling coatings and drug delivery systems due to their biocompatibility and low cytotoxicity .

Interaction Studies

Research highlights the potential of 4-VBA as a precursor for designing new pharmaceuticals. Its ability to interact with various biological molecules suggests it could be pivotal in developing targeted therapies .

Case Studies

- Anticancer Drug Development : A case study focused on synthesizing piperidinedione derivatives from 4-VBA showed enhanced antiproliferative activity compared to traditional compounds like cyclosporine A (CsA). These derivatives were designed to improve pharmacokinetic properties while maintaining or enhancing anticancer efficacy .

- Biocompatible Polymers : Another study investigated the use of 4-VBA in creating hydrophilic segments for polymer coatings on medical devices. The resulting materials demonstrated excellent antifouling properties, indicating their suitability for long-term biomedical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.